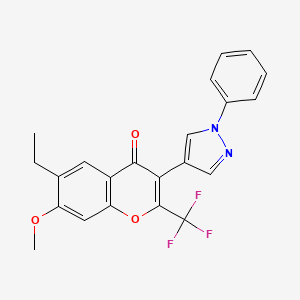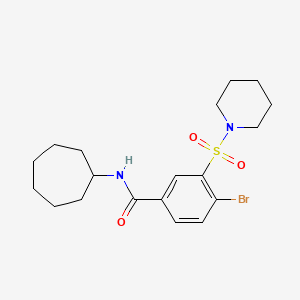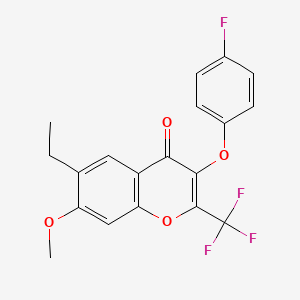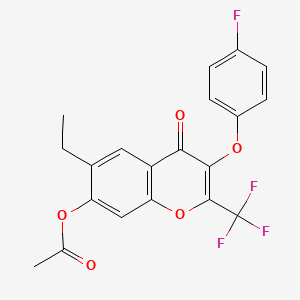![molecular formula C24H21FN2O2 B3705894 4-ethyl-2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-5-phenylmethoxyphenol](/img/structure/B3705894.png)
4-ethyl-2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-5-phenylmethoxyphenol
Vue d'ensemble
Description
4-ethyl-2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-5-phenylmethoxyphenol is a complex organic compound that features a pyrazole ring substituted with fluorophenyl and phenylmethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-5-phenylmethoxyphenol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl and phenylmethoxy groups. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the pyrazole ring.
Attachment of the Phenylmethoxy Group: This can be done through an etherification reaction, where the phenylmethoxy group is introduced using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-ethyl-2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-5-phenylmethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms on the aromatic rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
4-ethyl-2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-5-phenylmethoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-ethyl-2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-5-phenylmethoxyphenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-ethyl-2-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-phenylmethoxyphenol
- 4-ethyl-2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-phenylmethoxyphenol
- 4-ethyl-2-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-5-phenylmethoxyphenol
Uniqueness
4-ethyl-2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-5-phenylmethoxyphenol is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-ethyl-2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-5-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2/c1-2-17-12-20(22(28)13-23(17)29-15-16-6-4-3-5-7-16)24-21(14-26-27-24)18-8-10-19(25)11-9-18/h3-14,28H,2,15H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEXUYRVFNCHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OCC2=CC=CC=C2)O)C3=C(C=NN3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-4-ethoxy-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B3705816.png)
![2-fluoro-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3705821.png)


![methyl {[6-ethyl-3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3705841.png)

![3-[(3-acetylphenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B3705851.png)
![methyl 2-({3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3705855.png)
![N-(3,4-dichlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B3705858.png)


![ethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate](/img/structure/B3705875.png)
![2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3705892.png)
![3-amino-2-(4-chlorobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B3705893.png)
